Cas no 1781661-06-0 (tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate)

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a Boc-protected amine group. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, offering structural versatility due to its difluoromethyl and tertiary butyl carbamate functionalities. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it useful for optimizing drug-like properties in medicinal chemistry. The Boc group provides selective deprotection capabilities, facilitating further functionalization. Its rigid piperidine scaffold contributes to conformational control in target molecules. This high-purity building block is particularly relevant for the development of bioactive compounds requiring fluorinated motifs or constrained amine frameworks.
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate structure
1781661-06-0 structure
Product name:tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
CAS No:1781661-06-0
MF:C11H20F2N2O2
MW:250.29
CID:5096228
PubChem ID:105508989

tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-amino-3,3-difluoro-4-methyl-,1,1-dimethylethyl ester
    • tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
    • tert-Butyl 4-amino-3,3-difluoro-4-methylpiperidine-1-carboxylate
    • PS-18314
    • SY322996
    • F88959
    • 1-Boc-4-amino-3,3-difluoro-4-methylpiperidine
    • 4-Amino-1-Boc-3,3-difluoro-4-methyl-piperidine
    • 1781661-06-0
    • MFCD34622191
    • Inchi: 1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-6-5-10(4,14)11(12,13)7-15/h5-7,14H2,1-4H3
    • InChI Key: BIUXCPSCBFAJCF-UHFFFAOYSA-N
    • SMILES: CC1(C(F)(CN(C(OC(C)(C)C)=O)CC1)F)N

Computed Properties

  • Exact Mass: 250.14928421g/mol
  • Monoisotopic Mass: 250.14928421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1210055-1G
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
1g
$1490 2024-07-21
eNovation Chemicals LLC
Y1210055-500MG
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
500mg
$1040 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1942-500MG
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
500MG
¥ 5,544.00 2023-04-14
1PlusChem
1P02234E-500mg
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 95%
500mg
$898.00 2024-06-18
1PlusChem
1P02234E-1g
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 95%
1g
$1283.00 2024-06-18
abcr
AB596059-250mg
tert-Butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate; .
1781661-06-0
250mg
€1098.50 2024-07-24
eNovation Chemicals LLC
Y1210055-100mg
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
100mg
$555 2025-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1942-100.0mg
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
100.0mg
¥2916.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1942-250.0mg
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
250.0mg
¥3888.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1942-1.0g
tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
1781661-06-0 97%
1.0g
¥7776.0000 2024-07-24

Additional information on tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate

Professional Introduction to Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate (CAS No. 1781661-06-0)

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1781661-06-0, features a piperidine core with distinct substituents that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amino and carboxylate functional groups, combined with the fluoro and methyl substituents, endows this molecule with a high degree of chemical versatility, making it a promising candidate for further exploration in drug discovery and development.

The structural motif of Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate is particularly noteworthy for its potential applications in medicinal chemistry. The piperidine ring is a common scaffold in many pharmacologically active agents, known for its ability to enhance binding affinity and metabolic stability. In this specific compound, the introduction of fluorine atoms at the 3-position of the piperidine ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets. These fluoro substituents are well-documented for their ability to improve lipophilicity, reduce metabolic degradation, and enhance binding specificity, which are critical factors in the design of novel therapeutics.

Furthermore, the amino group at the 4-position provides a site for further functionalization, allowing for the attachment of various pharmacophoric elements through amide or urea linkages. This flexibility is particularly valuable in the development of peptidomimetics and protein-protein interaction inhibitors, where precise control over molecular architecture is essential. The carboxylate group at the 1-position of the piperidine ring can also be utilized for covalent bonding strategies, enabling the synthesis of conjugates that exhibit targeted delivery or prolonged circulation times.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify potential drug candidates from large libraries of compounds. Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate has been incorporated into several high-throughput virtual screening campaigns aimed at identifying novel inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The combination of its structural features with advanced computational techniques has led to several promising hits that are currently undergoing further experimental validation.

In addition to its applications in drug discovery, this compound has shown potential in materials science and agrochemical research. The unique electronic properties imparted by the fluoro substituents make it an attractive building block for designing advanced materials with tailored optical and electronic characteristics. Furthermore, its structural similarity to certain natural products has prompted investigations into its role as a precursor for bio-inspired materials and agrochemicals that exhibit enhanced stability and bioavailability.

The synthesis of Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Current synthetic strategies involve multi-step sequences that often require protecting group tactics to ensure selectivity. Recent reports have highlighted novel catalytic methods that can streamline these processes while maintaining high yields and purity. These advancements not only make the synthesis more efficient but also open up new avenues for exploring derivatives of this compound with tailored properties.

The pharmacological profile of Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate is still being actively investigated. Initial studies have suggested that this compound exhibits moderate activity against certain enzymatic targets, making it a promising lead for further optimization. The fluoro substituents are thought to play a crucial role in modulating binding interactions by influencing both hydrophobicity and hydrogen bonding capabilities. Additionally, the tert-butyl group provides steric hindrance that can improve selectivity over off-target proteins.

Future directions in the study of Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate include exploring its potential as a chiral building block for enantioselective synthesis. The introduction of chiral centers at strategic positions could lead to highly selective analogs with improved pharmacological profiles. Furthermore, investigations into its metabolic stability and pharmacokinetic properties are essential for assessing its suitability as a drug candidate or intermediate.

The broader impact of this compound on chemical biology and drug discovery cannot be overstated. Its unique structural features offer a rich foundation for innovation across multiple disciplines. As research continues to uncover new applications and synthetic methodologies, Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate is poised to remain a cornerstone in the development of next-generation therapeutics and materials.

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Amadis Chemical Company Limited
(CAS:1781661-06-0)tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
A1071825
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):574.0/766.0/1532.0